molecular formula C10H12ClNOS B2437641 (E)-1-(3-chloro-2-thienyl)-3-(dimethylamino)-2-buten-1-one CAS No. 860788-52-9

(E)-1-(3-chloro-2-thienyl)-3-(dimethylamino)-2-buten-1-one

Cat. No. B2437641
CAS RN: 860788-52-9
M. Wt: 229.72
InChI Key: OTCHHTIPXGJWQX-UHFFFAOYSA-N
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Description

(E)-1-(3-chloro-2-thienyl)-3-(dimethylamino)-2-buten-1-one, also known as Clotrimazole, is an antifungal agent that has been used in medical and laboratory settings for over four decades. It is effective against a wide range of fungi, including dermatophytes (which cause skin infections), Candida albicans (which cause vaginal and oral yeast infections), and other fungi. Clotrimazole has a broad spectrum of activity against pathogenic fungi, and its low toxicity makes it an attractive choice for a variety of applications.

Scientific Research Applications

Electronic and Optical Properties

  • A study highlights the electro-optical properties of chalcone derivatives, including (E)-1-(3-chloro-2-thienyl)-3-(dimethylamino)-2-buten-1-one. The research focuses on electronic structure, optical properties, charge transport, and nonlinear optical properties. The influence of electron-donating groups on absorption, emission wavelengths, and charge transport nature is explored (Irfan et al., 2017).

Enantioselective Synthesis

  • The compound has been used in enantioselective synthesis processes. A study demonstrates its application in the enantioselective reduction of β-amino ketones, highlighting its significance in creating intermediates for antidepressant synthesis (Zhang et al., 2015).

Synthesis of Novel Derivatives

  • Research on synthesizing novel derivatives, like (E)-3-trifluoromethyl-3-aryl(hetaryl)acroleins, explores reactions involving similar compounds to (E)-1-(3-chloro-2-thienyl)-3-(dimethylamino)-2-buten-1-one. Such work is critical in developing new materials with potential applications in various fields (Baraznenok et al., 1998).

Nonlinear Optical Properties

  • A study investigated the nonlinear optical properties of a chalcone derivative, similar to the compound . This research is vital for understanding materials that could be used in optical devices like limiters (Rahulan et al., 2014).

Photophysical Properties

  • Research into the photophysical properties and laser activity of heteroaryl chalcones provides insights into their potential application in optical technologies. These studies contribute to the understanding of the compound's interaction with light and its possible use in laser technology (Gaber et al., 2008).

Organic Synthesis

  • The compound is also used in organic synthesis, as evidenced by its application in the preparation of various derivatives. This showcases its versatility in creating different organic molecules (Kozmin et al., 2003).

properties

IUPAC Name

(E)-1-(3-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c1-7(12(2)3)6-9(13)10-8(11)4-5-14-10/h4-6H,1-3H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCHHTIPXGJWQX-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=C(C=CS1)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=C(C=CS1)Cl)/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818681
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one

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